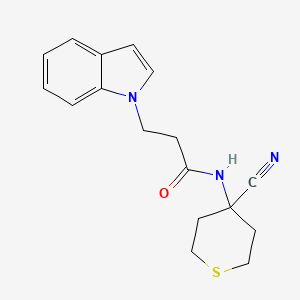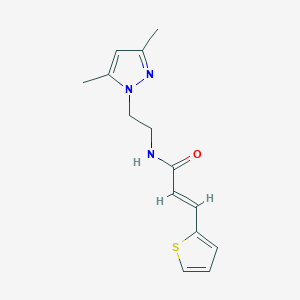
N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamide, also known as indothiazinone, is a small molecule that has been widely used in scientific research for its unique biological properties. This molecule is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate the activity of many cellular signaling pathways. Indothiazinone has been shown to have a wide range of effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
Indothiazinone exerts its biological effects through the inhibition of PTPs. PTPs are enzymes that remove phosphate groups from tyrosine residues on proteins, thereby regulating their activity. Inhibition of PTPs by N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene leads to increased phosphorylation of tyrosine residues on signaling proteins, resulting in altered cellular signaling pathways. This can lead to a wide range of effects on cellular processes, including changes in gene expression, cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Indothiazinone has been shown to have a wide range of biochemical and physiological effects on cells. In cancer cells, N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene has been shown to inhibit cell proliferation and induce apoptosis, potentially through the regulation of signaling pathways involved in cell cycle control and survival. In immune cells, N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene has been shown to modulate cytokine production and T cell activation, suggesting potential applications in immunotherapy. In neurons, N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene has been shown to enhance synaptic plasticity and memory formation, potentially through the regulation of tyrosine phosphorylation of signaling proteins involved in synaptic transmission.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene as a research tool is its specificity for PTPs. This allows for the selective inhibition of specific PTPs involved in cellular processes of interest. Additionally, N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene has been shown to have low toxicity in vitro, making it a useful tool for studying cellular processes without confounding effects of cytotoxicity. However, one limitation of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene is its relatively low solubility in water, which can limit its use in certain experimental settings. Additionally, the effects of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene on cellular processes may be context-dependent, and further research is needed to fully understand the mechanisms underlying its biological effects.
Zukünftige Richtungen
Future research on N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene and related compounds will likely focus on several key areas. One area of interest is the development of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene as a potential anticancer agent. Further studies are needed to determine the efficacy of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene in preclinical models of cancer, as well as to optimize its pharmacological properties for clinical use. Additionally, further research is needed to fully understand the mechanisms underlying the effects of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene on cellular processes, including its effects on specific PTPs and signaling pathways. Finally, the development of new derivatives of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene with improved solubility and specificity for specific PTPs may help to expand its utility as a research tool.
Synthesemethoden
The synthesis of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene involves the reaction of 4-cyanothiophenol and 1H-indole-3-carboxaldehyde in the presence of a Lewis acid catalyst. The resulting product is then treated with propionyl chloride to form the final compound, N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamide. The yield of this reaction is typically around 50-60%, and the purity of the final product can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
Indothiazinone has been used in a wide range of scientific research applications, including cancer research, immunology, and neuroscience. One of the key areas of research has been the role of PTPs in cancer development and progression. Indothiazinone has been shown to inhibit the activity of several PTPs that are overexpressed in cancer cells, leading to decreased cell proliferation and increased apoptosis. This has led to interest in the development of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene and related compounds as potential anticancer agents.
Eigenschaften
IUPAC Name |
N-(4-cyanothian-4-yl)-3-indol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c18-13-17(7-11-22-12-8-17)19-16(21)6-10-20-9-5-14-3-1-2-4-15(14)20/h1-5,9H,6-8,10-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIASICAELJDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)NC(=O)CCN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2644304.png)


![N-(3,4-dimethoxyphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2644309.png)
![ethyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2644310.png)
![3,4,5-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2644313.png)
![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2644316.png)

![2-(benzylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2644319.png)
![4-(3-oxo-3-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)benzonitrile](/img/structure/B2644321.png)
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]oxane-4-carboxamide](/img/structure/B2644323.png)
![5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2644324.png)
